![molecular formula C22H22N4O4S B2374271 N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide CAS No. 899944-56-0](/img/structure/B2374271.png)

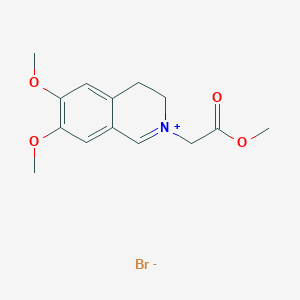

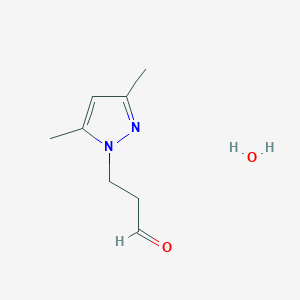

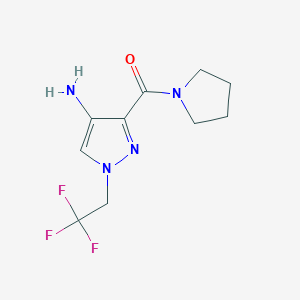

N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolines are heterocyclic chemical compounds with a natural or a synthetic origin . Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

The main approach to both functionalized and fused pyrazoles is the condensation reactions of 1,3-difunctional electrophilic substrates with hydrazines .Molecular Structure Analysis

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are simple doubly unsaturated five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles are known for their confirmed biological as well as pharmacological activities . Several reports anticipated their antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .Scientific Research Applications

Synthesis and Anti-Tumor Activity

Compounds incorporating thiophene moiety, similar in complexity to the queried compound, have been synthesized and evaluated for their anti-tumor activities. For example, a study on the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated potent anti-tumor agents against hepatocellular carcinoma cell lines, highlighting the potential of such compounds in cancer research (Gomha, Edrees, & Altalbawy, 2016).

Coordination Complexes and Antioxidant Activity

The synthesis of coordination complexes derived from pyrazole-acetamide derivatives has been studied, revealing significant antioxidant activity. This suggests that compounds with complex structures involving pyrazole and acetamide groups can be promising candidates for developing antioxidants (Chkirate et al., 2019).

Anti-HIV Activity

Research into N′-substituted compounds similar to the queried compound has shown potential anti-HIV-1 activity, with specific compounds exhibiting potent inhibitory effects. This indicates the relevance of such chemical entities in antiviral research (Aslam et al., 2014).

Corrosion Inhibition

Pyrazolone derivatives have been explored for their corrosion inhibition properties, demonstrating the chemical versatility of compounds with pyrazole components. Such studies suggest potential applications in materials science and engineering (Ansari, Quraishi, Singh, Ramkumar, & Obote, 2016).

Future Directions

Mechanism of Action

Target of Action

The compound N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide, also known as N’-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide, is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely the causative agents of leishmaniasis (Leishmania strains) and malaria (Plasmodium strains) .

Mode of Action

It is known that pyrazole-bearing compounds interact with their targets, causing changes that result in their antileishmanial and antimalarial activities .

Biochemical Pathways

It is known that pyrazole-bearing compounds can interfere with the biochemical pathways of leishmania and plasmodium strains, leading to their antileishmanial and antimalarial effects .

Result of Action

It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .

Properties

IUPAC Name |

N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c1-14-3-7-16(8-4-14)11-23-21(27)22(28)24-20-18-12-31(29,30)13-19(18)25-26(20)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3,(H,23,27)(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGRALVECGRBLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2374200.png)

![N-(4-acetylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2374206.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B2374211.png)